4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method involves the regioselective lithiation of thiophene, followed by bromination and subsequent functionalization to introduce the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound with various therapeutic properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The thiophene ring and its substituents play a crucial role in determining its biological activity .
Comparison with Similar Compounds
4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
2-bromothiophene: Used in organic synthesis and material science.
Thiophene-based drugs: Such as suprofen and articaine, which have therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-12-4-13(19-8-12)14(18)17-6-9-3-11(7-16-5-9)10-1-2-10/h3-5,7-8,10H,1-2,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVKXPPJDMJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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